4-Benzyl-6-methylmorpholine-2-carboxylic acid
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Overview
Description
4-Benzyl-6-methylmorpholine-2-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . This compound is characterized by a morpholine ring substituted with a benzyl group at the 4-position and a methyl group at the 6-position, along with a carboxylic acid functional group at the 2-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-methylmorpholine-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of morpholine derivatives followed by carboxylation . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
4-Benzyl-6-methylmorpholine-2-carboxylic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Benzyl-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyl group can engage in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine-2-carboxylic acid: Lacks the methyl group at the 6-position.
6-Methylmorpholine-2-carboxylic acid: Lacks the benzyl group at the 4-position.
4-Benzyl-6-methylmorpholine: Lacks the carboxylic acid group at the 2-position.
Uniqueness
4-Benzyl-6-methylmorpholine-2-carboxylic acid is unique due to the presence of both benzyl and methyl groups on the morpholine ring, along with the carboxylic acid functional group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-benzyl-6-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-10-7-14(9-12(17-10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16) |
InChI Key |
ZLRZZFSVXLJZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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